molecular formula C₁₆H₁₅NO₃S₂ B1142326 (E,Z)-Epalrestat Methyl Ester CAS No. 682775-70-8

(E,Z)-Epalrestat Methyl Ester

货号: B1142326
CAS 编号: 682775-70-8
分子量: 333.43
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E,Z)-Epalrestat Methyl Ester is a derivative of Epalrestat, a well-known aldose reductase inhibitor used primarily in the management of diabetic neuropathy. The methyl ester form is synthesized to enhance certain properties of the parent compound, such as solubility and bioavailability.

准备方法

Synthetic Routes and Reaction Conditions: (E,Z)-Epalrestat Methyl Ester can be synthesized through the esterification of Epalrestat with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group of Epalrestat to the ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for pharmaceutical applications.

化学反应分析

Types of Reactions: (E,Z)-Epalrestat Methyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: Epalrestat and methanol.

    Reduction: Epalrestat alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Diabetic Neuropathy

Epalrestat has been extensively studied for its effectiveness in treating diabetic peripheral neuropathy. A long-term clinical trial demonstrated that patients receiving epalrestat experienced a significant delay in the progression of neuropathy compared to control groups. The study showed a notable improvement in median motor nerve conduction velocity (MNCV) over three years, with a statistically significant difference (P < 0.001) observed .

StudyTreatment GroupControl GroupOutcome
Long-term Clinical Effects of Epalrestat150 mg/day EpalrestatControlImproved MNCV by 1.6 m/s
Aldose Reductase Inhibitor-Diabetes Complications TrialEpalrestat 150 mg/dayConventional therapyReduced progression of diabetic neuropathy

Diabetic Retinopathy and Nephropathy

Research indicates that epalrestat not only aids in managing neuropathy but also plays a role in preventing the progression of diabetic retinopathy and nephropathy. In a multicenter trial, patients treated with epalrestat showed a significant reduction in the progression of these conditions, with an odds ratio of 0.323 (P = 0.014) compared to controls .

ConditionEpalrestat GroupControl GroupOdds Ratio
Diabetic RetinopathyReduced progressionStandard care0.323
Diabetic NephropathyReduced progressionStandard care0.323

Cardioprotection

Epalrestat has also been investigated for its cardioprotective effects, particularly in non-diabetic patients. Studies suggest that it may mitigate oxidative stress and inflammation, which are critical factors in cardiovascular diseases .

Case Studies

  • Long-term Efficacy Study : A study involving over 600 patients demonstrated that long-term administration of epalrestat significantly improved symptoms associated with diabetic neuropathy and reduced the incidence of complications related to diabetes .
  • Repurposing for PMM2 Deficiency : Recent findings indicate that epalrestat may be repurposed for treating phosphomannomutase 2 deficiency (PMM2-CDG). It was shown to increase PMM2 enzymatic activity by up to 400% in patient fibroblasts, suggesting potential applications beyond diabetes management .

作用机制

The mechanism of action of (E,Z)-Epalrestat Methyl Ester involves the inhibition of the aldose reductase enzyme. This enzyme is responsible for the reduction of glucose to sorbitol, a process that contributes to the development of diabetic complications. By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol in tissues, thereby alleviating symptoms of diabetic neuropathy. The molecular targets include the active site of the aldose reductase enzyme, where the compound binds and prevents the enzyme’s catalytic activity.

相似化合物的比较

    Epalrestat: The parent compound, primarily used in the treatment of diabetic neuropathy.

    Tolrestat: Another aldose reductase inhibitor with similar therapeutic applications.

    Sorbinil: An older aldose reductase inhibitor with a different chemical structure but similar mechanism of action.

Uniqueness: (E,Z)-Epalrestat Methyl Ester is unique due to its enhanced solubility and bioavailability compared to Epalrestat. This makes it a more effective candidate for pharmaceutical formulations, potentially offering improved therapeutic outcomes.

生物活性

(E,Z)-Epalrestat Methyl Ester is a derivative of epalrestat, an established aldose reductase inhibitor primarily used in the management of diabetic neuropathy. This compound has garnered attention for its potential therapeutic applications due to its mechanism of action, which directly impacts glucose metabolism and cellular health in diabetic patients.

The primary mechanism of this compound involves the inhibition of the aldose reductase enzyme . This enzyme catalyzes the conversion of glucose to sorbitol via the polyol pathway, a process implicated in various diabetic complications. By inhibiting this enzyme, this compound reduces sorbitol accumulation, thereby alleviating symptoms associated with diabetic neuropathy and potentially preventing complications such as diabetic retinopathy and nephropathy .

Clinical Efficacy

A significant multicenter trial, known as the Aldose Reductase Inhibitor-Diabetes Complications Trial , assessed the long-term effects of epalrestat on diabetic complications. The study revealed that patients treated with epalrestat exhibited a significant reduction in the progression of diabetic retinopathy and nephropathy compared to control groups. Specifically, the odds ratio for progression was 0.323 (P = 0.014), indicating a substantial protective effect .

Activation of PMM2 Enzyme

Recent studies have identified this compound as a first-in-class activator of phosphomannomutase 2 (PMM2) enzyme activity. This discovery highlights its dual role: not only does it inhibit aldose reductase, but it also enhances PMM2 activity in fibroblast lines from patients with PMM2-CDG (Congenital Disorder of Glycosylation). The increases in PMM2 activity ranged from 30% to 400% over baseline levels, suggesting a significant therapeutic potential for treating peripheral neuropathy linked to PMM2 deficiencies .

Data Table: Summary of Key Findings

Study/TrialFindingsReference
Aldose Reductase Inhibitor TrialEpalrestat reduced progression of diabetic retinopathy/nephropathy (Odds Ratio: 0.323)
PMM2 Enzyme ActivationIncreased PMM2 activity by 30%-400% in patient fibroblasts
General Safety ProfileEpalrestat is considered safe for oral use and penetrates the brain

Safety and Pharmacological Profile

This compound has been evaluated for its safety profile over extensive clinical use in Japan since its approval 27 years ago. It is deemed safe for geriatric populations and has shown minimal side effects related to gastrointestinal disturbances . The compound's ability to penetrate the blood-brain barrier further enhances its therapeutic applicability in neurological conditions associated with diabetes.

属性

CAS 编号

682775-70-8

分子式

C₁₆H₁₅NO₃S₂

分子量

333.43

同义词

(E,Z)-5-(2-Methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid Methyl Ester

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。